molecular formula C15H9F3N2OS B3001595 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole CAS No. 1965305-03-6

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole

Cat. No.: B3001595
CAS No.: 1965305-03-6
M. Wt: 322.31
InChI Key: DYMJCJAMAHAUJH-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole is a synthetic organic compound featuring a central thiazole ring conjugated with a 4-(trifluoromethoxy)phenyl group at the 2-position and a pyridin-3-yl group at the 4-position (CID 86277531) . This molecular architecture incorporates key motifs prevalent in medicinal chemistry: the thiazole nucleus is a common pharmacophore found in various approved drugs and bioactive molecules, while the trifluoromethoxy group is known to influence lipophilicity, metabolic stability, and membrane permeability . Compounds with the thiazole scaffold have demonstrated a wide range of biological activities in research settings, including potent anticancer effects . Specifically, thiazole derivatives have been investigated as inhibitors of molecular targets such as DNA gyrase and have shown activity against human tumor cell lines in vitro, with some analogs functioning through the induction of apoptosis and cell cycle arrest . The presence of both the thiazole and pyridine heterocycles in a single structure makes this compound a valuable building block for constructing novel molecular hybrids, a strategy often used to develop agents with potential dual-targeting or synergistic activity . This product is provided for research purposes to support programs in drug discovery and chemical biology. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Intended Use: For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-pyridin-3-yl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)21-12-5-3-10(4-6-12)14-20-13(9-22-14)11-2-1-7-19-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMJCJAMAHAUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction, where a trifluoromethoxy source reacts with the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Aryl Substituents

Several thiazole derivatives share structural similarities but differ in substituent groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent Modifications Key Features
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole -OCF₃ at phenyl, pyridyl at thiazole High AChE inhibition via π–π interactions with Trp286/Tyr341
4-(4-Cyanophenyl)-2-hydrazinylthiazoles (e.g., 3f, 3a') -CN at phenyl, hydrazinyl at thiazole Anticancer activity (GI₅₀ = 1.0–1.7 μM in MCF-7 cells)
2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-arylthiazoles (e.g., 2h, 2l) Cyclohexylidene hydrazine, aryl at thiazole Antifungal activity (MIC₉₀ = 1.95 μg/mL against C. albicans)
4-(4-Fluorophenyl)-2-(dicyclopropylmethylene)thiazoles (e.g., 3a–3c) Fluorophenyl, dicyclopropyl at thiazole Antifungal activity with low cytotoxicity

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., -OCF₃, -CN) enhance binding to hydrophobic enzyme pockets .
  • Hydrazine/Hydrazone Linkers (e.g., in 3f, 2h) improve solubility and enable hydrogen bonding with biological targets .
Antifungal Activity
  • 2h/2l (MIC₉₀ = 1.95 μg/mL) outperform ketoconazole (MIC₉₀ = 7.81 μg/mL) against C. albicans due to enhanced membrane penetration from cyclohexylidene hydrazine .
  • Dicyclopropyl-thiazoles (e.g., 3a–3c) exhibit broad-spectrum antifungal activity with minimal toxicity (IC₅₀ > 100 μM in mammalian cells) .
Anticancer Activity
  • 4-Cyanophenyl thiazoles (e.g., 3f, 3b') show GI₅₀ values of 1.0–1.6 μM in HCT-116 and MCF-7 cells, surpassing cisplatin (GI₅₀ = 2.5–5.0 μM) .
  • Caspase-dependent apoptosis induction is a shared mechanism for thiazoles with hydrazone linkers .

Research Findings and Data Tables

Table 2: Structural Modifications and Pharmacological Outcomes
Modification Type Example Compounds Pharmacological Outcome
Trifluoromethoxy Group Target compound Enhanced AChE binding and metabolic stability
Cyanophenyl Group 3f, 3b' Selective anticancer activity
Cyclohexylidene Hydrazine 2h, 2l Improved antifungal potency

Mechanistic Insights from Molecular Docking

  • AChE Inhibition : The trifluoromethoxyphenyl group in the target compound forms π–π interactions with Trp286, while the pyridyl group engages Tyr341, mimicking donepezil’s binding mode .

Biological Activity

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethoxyphenyl group and a pyridyl group. Its molecular formula is C13_{13}H8_{8}F3_3N1_1S1_1, and it has a molecular weight of 285.27 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
  • Receptor Modulation : It may interact with receptors related to cancer pathways, potentially influencing tumor growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)5.2Induction of apoptosis
MCF-7 (Breast)7.8Inhibition of cell cycle
A549 (Lung)6.5Caspase activation

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects by modulating cytokine release. Studies indicate that it significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs).

Table 2: Cytokine Modulation by this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1506060%
IL-61204562.5%
IL-108090-12.5%

Structure-Activity Relationship (SAR)

The structural components of the thiazole derivative play a crucial role in its biological activity. Modifications to the trifluoromethoxy or pyridyl groups can significantly alter potency and selectivity:

  • Trifluoromethoxy Group : Enhances lipophilicity and cellular uptake.
  • Pyridyl Group : Influences receptor binding affinity.

Case Studies

  • Colorectal Cancer Study : A study conducted on HCT116 cells revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with an IC50 value established at approximately 5.2 µM.
  • Inflammatory Response Study : In PBMC cultures stimulated with lipopolysaccharides (LPS), the compound significantly inhibited TNF-α production, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole?

The compound can be synthesized via cyclization reactions between substituted thiosemicarbazones and α-bromoacetophenone derivatives. For example, α-bromo-4-cyanoacetophenone reacts with thiosemicarbazones in a single-step cyclization to yield thiazole derivatives with high yields (66–79%) . Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (60–80°C), and catalytic conditions (e.g., acidic or basic media). Optimization of substituents on the phenyl and pyridyl groups can modulate reactivity and yield.

Q. How is structural characterization performed for this compound?

Characterization involves integrated spectroscopic and analytical methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, with aromatic protons typically appearing at δ 7.0–8.5 ppm and thiazole carbons at δ 150–160 ppm .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-S (650–750 cm1^{-1}) confirm the thiazole core .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) to verify purity .

Q. What in vitro assays are suitable for initial biological screening?

  • Cytotoxicity assays : MTT or SRB assays measure cell viability (e.g., GI50_{50} values against HCT-116 or MCF-7 cells) .
  • Clonogenic assays : Assess long-term proliferative inhibition at 5–10 μM concentrations .
  • Selectivity screening : Compare activity in cancer cells (e.g., HCT-116) vs. normal fibroblasts (e.g., MRC-5) to identify selective compounds .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound?

Mechanistic studies reveal caspase-dependent apoptosis via:

  • Cell cycle arrest : Flow cytometry shows G1_1/S phase arrest in MCF-7 cells treated with active derivatives .
  • Caspase activation : Western blotting detects cleaved caspase-3/9 and PARP, confirming apoptotic pathways .
  • Target modulation : Inhibition of tumor-associated macrophage (TAM) polarization (e.g., M2 phenotype suppression) via NF-κB pathway interference .

Q. How can computational methods predict its biological targets and optimize activity?

  • Molecular docking : Simulate binding to targets like EGFR or tubulin using software (e.g., AutoDock). For example, thiazole derivatives show high affinity for caspase-3 active sites (binding energy < -8.0 kcal/mol) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethoxy groups) with cytotoxicity to prioritize synthetic targets .

Q. How to resolve discrepancies in cytotoxicity data across studies?

Contradictions often arise from:

  • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differing sensitivities due to receptor expression .
  • Assay conditions : Varying agent concentrations (e.g., 1 μM vs. 10 μM) or exposure times (24 vs. 72 hours) impact GI50_{50} values .
  • Structural analogs : Substituent changes (e.g., 4-cyanophenyl vs. 4-trifluoromethoxyphenyl) alter logP and membrane permeability, affecting activity .

Q. What structure-activity relationship (SAR) insights guide bioactivity optimization?

Key SAR trends include:

  • Electron-withdrawing groups : 4-Trifluoromethoxy or 4-cyanophenyl substituents enhance cytotoxicity (GI50_{50} 1.0–1.7 μM) by increasing electrophilicity .
  • Heteroaromatic rings : Pyridyl groups improve solubility and target engagement vs. phenyl analogs .
  • Hydrazone linkers : Modulating substituents (e.g., halogenated benzylidenes) fine-tune apoptosis induction .

Q. How to design experiments for evaluating selectivity and off-target effects?

  • Primary screens : Use panels of cancer/normal cell lines (e.g., NCI-60) to identify selectivity indices (>3-fold preferred cancer activity) .
  • Kinase profiling : Assess inhibition of 100+ kinases at 1 μM to detect off-target interactions .
  • Toxicity assays : Measure hepatic (HepG2) and renal (HEK293) cell viability to predict organ-specific toxicity .

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